5-Iodo-2'-O-methylcytidine is a highly specialized, dual-modified pyrimidine nucleoside that serves as a critical precursor for solid-phase oligonucleotide synthesis (SPOS) and medicinal chemistry. By combining a 2'-O-methyl ether on the ribose ring with an iodine atom at the C5 position of the cytosine base, this compound bridges the gap between structural stability and chemical reactivity. In procurement contexts, it is primarily sourced by therapeutic oligonucleotide developers and structural biologists to synthesize modified phosphoramidites. The 2'-O-methyl group locks the sugar in a C3'-endo conformation, conferring A-form helical geometry and profound nuclease resistance, while the 5-iodo group acts as a highly reactive handle for palladium-catalyzed cross-coupling or as a photo-reactive cross-linking agent [1]. This dual functionality makes it an indispensable building block for advanced RNA aptamers, small interfering RNAs (siRNAs), and antisense oligonucleotides (ASOs) that require both in vivo stability and site-specific functionalization [2].
Substituting 5-Iodo-2'-O-methylcytidine with generic analogs compromises either synthesis yields or therapeutic viability. Replacing it with 2'-O-methylcytidine eliminates the C5-iodo reactive site, completely preventing downstream palladium-catalyzed functionalization (e.g., attaching fluorophores or targeting ligands via Sonogashira or Suzuki couplings) and abolishing its utility as a heavy-atom derivative for X-ray crystallography [1]. Conversely, substituting with 5-iodocytidine or 5-iodo-2'-deoxycytidine sacrifices the 2'-O-methyl group, resulting in oligonucleotides that are rapidly degraded by serum nucleases (half-life dropping from >24 hours to minutes) and exhibit lower target binding affinity [2]. Finally, attempting to use 5-bromo-2'-O-methylcytidine as a cheaper cross-coupling alternative frequently fails in sensitive workflows; the stronger C-Br bond requires harsher coupling conditions (higher temperatures and catalyst loadings) that can degrade the nucleoside and significantly reduce overall yields [3].
In palladium-catalyzed cross-coupling reactions used to functionalize nucleosides, the nature of the halogen leaving group strictly dictates the reaction kinetics and required conditions. 5-Iodo pyrimidines routinely achieve >85% yields under mild, room-temperature conditions with low catalyst loading. In contrast, 5-bromo analogs require elevated temperatures (often >60 °C) and extended reaction times, frequently resulting in lower yields (40-60%) due to competing side reactions and nucleoside degradation [1].
| Evidence Dimension | Cross-coupling yield and condition severity |
| Target Compound Data | >85% yield at room temperature (C5-Iodo) |
| Comparator Or Baseline | 40-60% yield requiring >60 °C heating (C5-Bromo analog) |
| Quantified Difference | ~30-45% absolute yield increase and elimination of thermal degradation risks |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Sonogashira/Suzuki) in aqueous or organic solvent |
For procurement in medicinal chemistry, the iodo derivative ensures high-yielding, mild functionalization, reducing the waste of expensive catalytic reagents and preventing thermal degradation of the nucleoside.
The incorporation of the 2'-O-methyl modification is a critical procurement requirement for RNA therapeutics intended for in vivo use. Unmodified RNA or DNA nucleosides (like 5-iodocytidine) are highly susceptible to serum nucleases, exhibiting half-lives of less than 1 hour. The 2'-O-methyl group sterically blocks the nucleophilic attack required for phosphodiester bond cleavage, extending the serum half-life of the resulting oligonucleotide to >24 hours [1].
| Evidence Dimension | Oligonucleotide serum half-life |
| Target Compound Data | >24 hours (2'-O-methyl modified) |
| Comparator Or Baseline | <1 hour (unmodified 2'-OH or 2'-H analogs) |
| Quantified Difference | >24-fold increase in serum stability |
| Conditions | In vitro serum stability assay (exonuclease degradation) |
Buyers synthesizing therapeutic RNAs must select the 2'-O-methylated compound to ensure the final product survives systemic circulation long enough to reach its target.
Beyond nuclease resistance, the 2'-O-methyl modification alters the sugar pucker to a C3'-endo conformation, which is thermodynamically favorable for binding to target RNA. When incorporated into an oligonucleotide, each 2'-O-methylcytidine increases the melting temperature (Tm) of the duplex by approximately 1.0 to 1.5 °C compared to unmodified DNA analogs [1]. This ensures tight target engagement for siRNAs and ASOs.
| Evidence Dimension | Duplex melting temperature (Tm) per modification |
| Target Compound Data | +1.0 to +1.5 °C per incorporation (2'-O-methyl) |
| Comparator Or Baseline | Baseline Tm (unmodified 2'-deoxy analog) |
| Quantified Difference | 1.0 to 1.5 °C increase in Tm per modified residue |
| Conditions | UV melting curve analysis of RNA:RNA or RNA:DNA duplexes |
Procuring this specific modification guarantees higher binding affinity to target sequences, which directly translates to higher potency and lower required dosing for RNA therapeutics.
5-Iodo pyrimidines are superior zero-length photo-crosslinkers compared to unmodified or 5-bromo nucleosides. The C5-iodo group can be activated at longer UV wavelengths (e.g., 325 nm) where native nucleic acids and proteins do not absorb strongly. This results in highly efficient, site-specific crosslinking to interacting proteins while virtually eliminating the background UV-induced damage (such as pyrimidine dimer formation) that occurs when using shorter wavelengths required for unmodified or 5-bromo analogs [1].
| Evidence Dimension | Optimal UV activation wavelength and background damage |
| Target Compound Data | Activation at ~325 nm (minimal background UV damage) |
| Comparator Or Baseline | Activation at <300 nm (high background UV damage) for unmodified/bromo analogs |
| Quantified Difference | Shift to >300 nm activation wavelength, preserving sample integrity |
| Conditions | UV irradiation for RNA-protein zero-length photo-crosslinking |
For structural biology procurement, the 5-iodo modification is essential to achieve high-yield crosslinking without destroying the structural integrity of the surrounding RNA or target protein.
5-Iodo-2'-O-methylcytidine is the ideal precursor for developing advanced RNA aptamers. By converting this compound into a phosphoramidite, chemists can incorporate it during solid-phase synthesis. Post-synthesis, the C5-iodo group serves as a reactive handle for attaching fluorophores, PEG chains, or targeting peptides via mild palladium-catalyzed cross-coupling, while the 2'-O-methyl backbone ensures the final aptamer remains stable in human serum for diagnostic or therapeutic use [1].
In structural biology and molecular diagnostics, understanding how RNA interacts with proteins is critical. Oligonucleotides synthesized with 5-Iodo-2'-O-methylcytidine can be introduced into biological systems where they resist rapid degradation. Upon exposure to long-wavelength UV light (e.g., 325 nm), the iodo group generates a highly reactive radical that forms a direct covalent bond with interacting protein side chains, allowing researchers to map binding interfaces without causing collateral UV damage to the sample [2].
Solving the 3D structures of complex RNA molecules or RNA-protein complexes often requires heavy-atom phasing techniques such as Multi-wavelength Anomalous Dispersion (MAD). Procuring 5-Iodo-2'-O-methylcytidine allows structural biologists to site-specifically introduce a heavy iodine atom into an RNA construct. The 2'-O-methyl group ensures the RNA maintains a rigid, biologically relevant A-form helical structure, facilitating high-quality crystal formation, while the iodine provides the necessary anomalous scattering signal for phase determination [3].